molecular formula C16H18N4OS B6436627 4-methoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2548997-80-2

4-methoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No. B6436627
CAS RN: 2548997-80-2
M. Wt: 314.4 g/mol
InChI Key: DIRXKYJEWBWHAP-UHFFFAOYSA-N
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Description

The compound “4-methoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and rings. It includes a benzothiazole ring, a pyrazole ring, and an azetidine ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and pyrazole rings are aromatic, contributing to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy group might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzothiazole derivatives have been found to have antimicrobial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some benzothiazole and pyrazole derivatives have been found to be toxic to certain bacteria .

Future Directions

Future research could involve synthesizing this compound and studying its biological activities. It could also involve modifying the structure to enhance its activity or reduce any potential toxicity .

properties

IUPAC Name

4-methoxy-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-11-6-17-20(7-11)10-12-8-19(9-12)16-18-15-13(21-2)4-3-5-14(15)22-16/h3-7,12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRXKYJEWBWHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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